4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluoromethyl-substituted biphenyl group. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate, which is achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-1-(trifluoromethyl)benzene and phenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous solvent.
Formation of the Dioxaborolane Ring: The biphenyl intermediate is then reacted with bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst. This step forms the dioxaborolane ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. These reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents under inert atmosphere.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, and are carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Major Products
Oxidation: Boronic acids and boronate esters.
Reduction: Borohydrides and other reduced boron species.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane: Similar compounds include other dioxaborolane derivatives with different substituents on the biphenyl ring, such as methyl, ethyl, or halogen groups.
Benzene, 1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl): This compound shares structural similarities but lacks the dioxaborolane ring, resulting in different chemical properties and reactivity.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane lies in its combination of a dioxaborolane ring and a trifluoromethyl-substituted biphenyl group. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Properties
Molecular Formula |
C19H20BF3O2 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[4-(trifluoromethyl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H20BF3O2/c1-17(2)18(3,4)25-20(24-17)16-7-5-6-14(12-16)13-8-10-15(11-9-13)19(21,22)23/h5-12H,1-4H3 |
InChI Key |
FVQLXEYYLLWMOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.